molecular formula C21H24ClNO6S B11398461 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B11398461
M. Wt: 453.9 g/mol
InChI Key: RDNDZKULLGFQTA-UHFFFAOYSA-N
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Description

2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a synthetic organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the 3,4,5-Trimethoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.

    Incorporation of the 2-Chloro Group: This can be done via electrophilic aromatic substitution.

    Attachment of the 1,1-Dioxidotetrahydro-3-Thiophenyl Group: This step might involve a thiophene derivative undergoing oxidation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification methods, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo further oxidation to introduce additional functional groups.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: In the synthesis of novel polymers or as a precursor for advanced materials.

    Biological Research: As a probe to study biochemical pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4,5-Trimethoxybenzyl)benzamide: Lacks the thiophene and chloro groups.

    2-Chlorobenzamide: Lacks the trimethoxybenzyl and thiophene groups.

    Thiophene derivatives: Various compounds with similar thiophene rings but different substituents.

Uniqueness

The unique combination of functional groups in 2-CHLORO-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE may confer specific biological activity or material properties not found in similar compounds.

Properties

Molecular Formula

C21H24ClNO6S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H24ClNO6S/c1-27-18-10-14(11-19(28-2)20(18)29-3)12-23(15-8-9-30(25,26)13-15)21(24)16-6-4-5-7-17(16)22/h4-7,10-11,15H,8-9,12-13H2,1-3H3

InChI Key

RDNDZKULLGFQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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